molecular formula C22H20N2OS B2613979 N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide CAS No. 684232-76-6

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide

Cat. No.: B2613979
CAS No.: 684232-76-6
M. Wt: 360.48
InChI Key: BXMFWAYDSHDUGX-JLHYYAGUSA-N
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Description

“N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide” is a complex organic compound. It seems to contain a tetrahydronaphthalenyl group, a thiazolyl group, and a cinnamamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The tetrahydronaphthalenyl group would provide a rigid, hydrophobic core, while the thiazolyl and cinnamamide groups could potentially participate in various chemical reactions .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

A study conducted by Haiba et al. (2014) synthesized a series of tetrahydronaphthalen-yl-thiazole and thiazolidinone derivatives, including compounds structurally related to "N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)cinnamamide". These compounds were evaluated for their anti-inflammatory and analgesic activities. It was found that certain derivatives exhibited potent anti-inflammatory activity comparable to the reference drug indomethacin, with some showing dual anti-inflammatory and analgesic activities. The compounds were also noted for their superior gastrointestinal safety profile in experimental rats (Haiba et al., 2014).

Anticancer Activity

Koç et al. (2017) investigated the effects of synthetic tetrahydronaphthalene derivatives on the viability and apoptotic pathways in K562 human chronic myelogenous leukemia cell lines. The study reported that some derivatives exhibited apoptotic effects by inducing caspase 3 activation and influenced the expression of genes associated with apoptosis. These findings suggest potential applications in cancer treatment, specifically targeting chronic myelogenous leukemia (Koç et al., 2017).

Anticancer and Anticholinesterase Activities

Another study by Turan-Zitouni et al. (2018) synthesized novel thiazoline-tetralin derivatives and evaluated their anticancer potency against various cancer cell lines, including human breast adenocarcinoma and lung carcinoma cell lines. One of the derivatives exhibited significant antitumor efficiency, and another showed notable anticholinesterase activity, suggesting therapeutic potential in cancer treatment and enzyme inhibition applications (Turan-Zitouni et al., 2018).

Properties

IUPAC Name

(E)-3-phenyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c25-21(13-10-16-6-2-1-3-7-16)24-22-23-20(15-26-22)19-12-11-17-8-4-5-9-18(17)14-19/h1-3,6-7,10-15H,4-5,8-9H2,(H,23,24,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMFWAYDSHDUGX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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